molecular formula C6H4ClNO3 B3026691 2-Chloro-5-hydroxyisonicotinic acid CAS No. 1060804-57-0

2-Chloro-5-hydroxyisonicotinic acid

Cat. No.: B3026691
CAS No.: 1060804-57-0
M. Wt: 173.55
InChI Key: HRQRNMNNTRITIK-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxyisonicotinic acid is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of isonicotinic acid, featuring a chlorine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring.

Scientific Research Applications

2-Chloro-5-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known anti-tuberculosis drug.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Future Directions

While specific future directions for 2-Chloro-5-hydroxyisonicotinic acid are not available, research into similar compounds like 2-naphthol has suggested that understanding their reaction mechanisms can aid in the development of novel antioxidants . Additionally, the synthetic utility of these compounds for constructing diverse bioactive heterocyclic scaffolds has been recognized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxyisonicotinic acid typically involves the chlorination of 5-hydroxyisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Hydroxyisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with altered functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 2-Chloro-5-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, similar to isoniazid. This interaction disrupts essential biological processes, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

    Isonicotinic Acid: A precursor to isoniazid, used in the treatment of tuberculosis.

    Nicotinic Acid:

    Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

Uniqueness: 2-Chloro-5-hydroxyisonicotinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from its analogs .

Properties

IUPAC Name

2-chloro-5-hydroxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQRNMNNTRITIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693606
Record name 2-Chloro-5-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-57-0
Record name 2-Chloro-5-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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